4-(1-Oxopropoxy)benzonitrile
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Overview
Description
4-(1-Oxopropoxy)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a benzonitrile group attached to a propionate ester. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxopropoxy)benzonitrile typically involves the esterification of 4-hydroxybenzonitrile with propionic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete esterification .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxopropoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are typically employed in substitution reactions.
Major Products Formed
Oxidation: 4-(1-Oxopropoxy)benzoic acid
Reduction: 4-(1-Oxopropoxy)benzylamine
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Oxopropoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Oxopropoxy)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the ester group, making it less reactive in esterification reactions.
4-(1-Methyl-2-oxopropoxy)benzonitrile: Similar structure but with a methyl group, affecting its physical and chemical properties.
Uniqueness
4-(1-Oxopropoxy)benzonitrile is unique due to its combination of a nitrile and ester group, providing a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
70978-62-0 |
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Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(4-cyanophenyl) propanoate |
InChI |
InChI=1S/C10H9NO2/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 |
InChI Key |
FVOSOTJKWPDYBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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